molecular formula C16H21NO2 B4535387 3-allyl-N-cyclopentyl-4-methoxybenzamide

3-allyl-N-cyclopentyl-4-methoxybenzamide

Cat. No.: B4535387
M. Wt: 259.34 g/mol
InChI Key: JGBGPKQIAJQEHR-UHFFFAOYSA-N
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Description

3-Allyl-N-cyclopentyl-4-methoxybenzamide is a benzamide derivative characterized by:

  • Allyl group at the 3-position of the benzene ring.
  • Methoxy group at the 4-position.
  • Cyclopentyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-cyclopentyl-4-methoxy-3-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-6-12-11-13(9-10-15(12)19-2)16(18)17-14-7-4-5-8-14/h3,9-11,14H,1,4-8H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBGPKQIAJQEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Reactivity: The allyl group in the target compound distinguishes it from derivatives like 3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (), where an amino group introduces hydrogen-bonding capacity. The allyl group, however, offers sites for click chemistry or polymerization . Cyclopentyl vs. Acyl Cyclopentyl: In 3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide (), the cyclopentyl is part of an acyl chain rather than directly attached to the amide nitrogen.

Electronic Modulation: Methoxy Position: The 4-methoxy group in the target compound is analogous to N-(4-acetylphenyl)-4-methoxybenzamide (). However, the acetyl group in the latter withdraws electron density, altering conjugation compared to the allyl group’s electron-donating resonance effects . Chloro and Bromo Substituents: Derivatives like 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(4-methoxyphenyl)benzamide () and N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide () exhibit increased electrophilicity at halogenated positions, enabling cross-coupling reactions .

Biological and Synthetic Relevance :

  • While the target compound lacks direct biological data, analogs such as N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide () have been synthesized for glyoxalase-targeting studies, highlighting the role of methoxy groups in enzyme interaction .
  • N,O-Bidentate Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () emphasize the importance of directing groups in metal-catalyzed reactions, a feature absent in the target compound but relevant for functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-N-cyclopentyl-4-methoxybenzamide
Reactant of Route 2
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3-allyl-N-cyclopentyl-4-methoxybenzamide

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